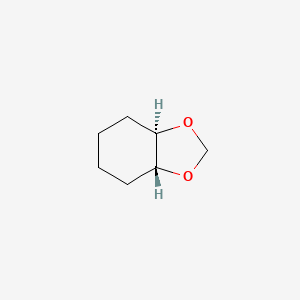
1,3-Benzodioxole, hexahydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, hexahydro-, trans- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, hexahydro-, trans- can be synthesized through the catalytic hydrogenation of 1,3-benzodioxole. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The hydrogenation process converts the double bonds in the benzodioxole ring to single bonds, resulting in the hexahydro derivative.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, hexahydro-, trans- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yield and purity of the product. The use of recyclable catalysts and solvent recovery systems enhances the sustainability of the production process.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Substituted benzodioxole derivatives.
科学的研究の応用
1,3-Benzodioxole, hexahydro-, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Benzodioxole, hexahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, derivatives of 1,3-benzodioxole have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound with a similar structure but without the hexahydro modification.
1,4-Benzodioxine: Another benzene derivative with a different ring structure.
Methylenedioxyphenyl Compounds: A class of compounds containing the methylenedioxy functional group, including safrole and piperonal.
Uniqueness
1,3-Benzodioxole, hexahydro-, trans- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
特性
CAS番号 |
1792-73-0 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChIキー |
TYSYUUIDELSMQE-RNFRBKRXSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)OCO2 |
正規SMILES |
C1CCC2C(C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


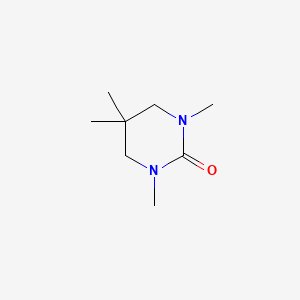
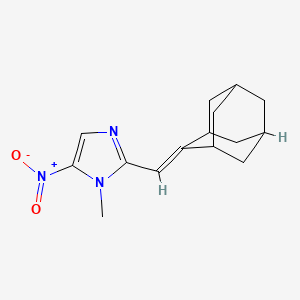
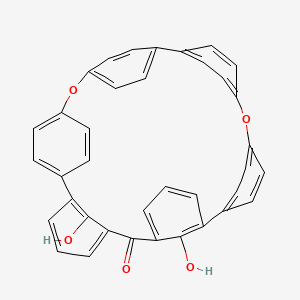
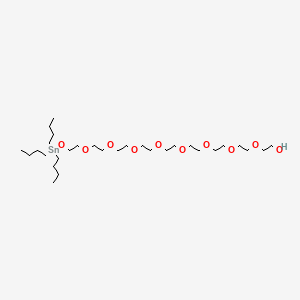
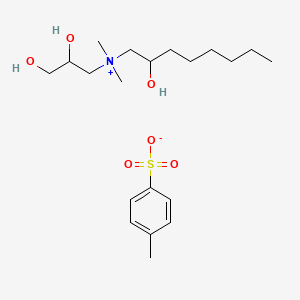
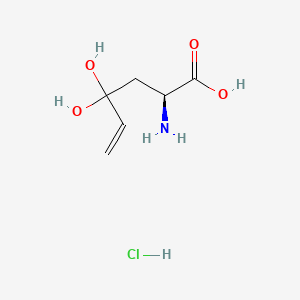
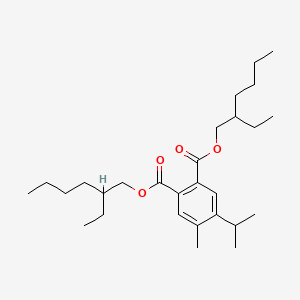
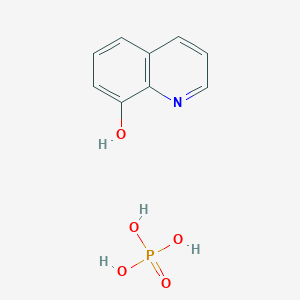
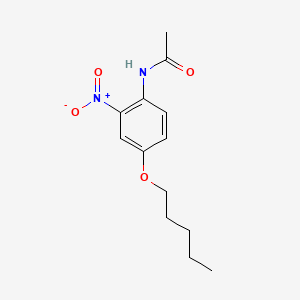

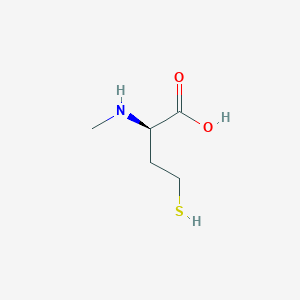
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
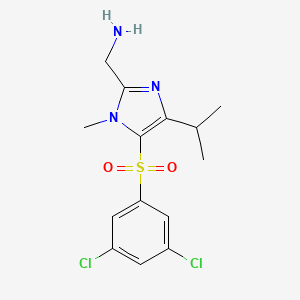
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
